molecular formula C8H5Cl2F3O2S B2642162 [3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride CAS No. 2353462-34-5

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride

Cat. No. B2642162
CAS RN: 2353462-34-5
M. Wt: 293.08
InChI Key: JLSLSTJPIYRZAL-UHFFFAOYSA-N
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Description

“[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2353462-34-5 . It has a molecular weight of 293.09 and its IUPAC name is (3-chloro-4-(trifluoromethyl)phenyl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2F3O2S/c9-7-3-5(4-16(10,14)15)1-2-6(7)8(11,12)13/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Organic Synthesis Reagent

“[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride” is often used as a reagent in organic synthesis . It can participate in a variety of reactions, contributing to the formation of complex organic compounds .

Catalyst in Organic Reactions

This compound can also act as a catalyst in certain organic reactions . A catalyst is a substance that increases the rate of a chemical reaction by reducing the energy barrier of the reaction, without being consumed in the process .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds . “[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride” could potentially be used in the preparation of boron reagents for this reaction .

Synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones

“[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride” can participate in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . This class of compounds has various applications in medicinal chemistry .

Synthesis of N - (5′-deoxy-3′- O - tert -butyldimethylsilyl-β-D-thymidin-5′-yl)- N′ - (4-chloro-3-trifluoromethylphenyl)-thiourea

This compound can be used in the synthesis of N - (5′-deoxy-3′- O - tert -butyldimethylsilyl-β-D-thymidin-5′-yl)- N′ - (4-chloro-3-trifluoromethylphenyl)-thiourea . This molecule could potentially have applications in nucleoside and nucleotide chemistry .

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to not breathe its dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

[3-chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O2S/c9-7-3-5(4-16(10,14)15)1-2-6(7)8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSLSTJPIYRZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride

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